molecular formula C20H24O4 B13142077 1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene CAS No. 5417-26-5

1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene

Cat. No.: B13142077
CAS No.: 5417-26-5
M. Wt: 328.4 g/mol
InChI Key: APTOYBBJONKQAD-UHFFFAOYSA-N
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Description

1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C20H24O4 It is a derivative of anthracene, characterized by the presence of four methoxy groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene typically involves the methylation of 1,2,5,6-tetrahydroxy-4,8-dimethyl-9,10-dihydroanthracene. This reaction is carried out using methanol and a suitable acid catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through further chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigations into its pharmacological effects have shown promise in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes and inhibit essential enzymes. In cancer research, it may act by inducing apoptosis and inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5,6-Tetramethoxy-9,10-dihydroanthracene
  • 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
  • 1,2,3,4-Tetramethoxy-5,6-dimethyl-9,10-dihydroanthracene

Uniqueness

1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

5417-26-5

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene

InChI

InChI=1S/C20H24O4/c1-11-7-17(21-3)19(23-5)15-10-14-12(2)8-18(22-4)20(24-6)16(14)9-13(11)15/h7-8H,9-10H2,1-6H3

InChI Key

APTOYBBJONKQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CC3=C(C2)C(=CC(=C3OC)OC)C)OC)OC

Origin of Product

United States

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